N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylthiophene-2-sulfonamide
Description
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-5-methylthiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S2/c1-5-10-21-15-8-7-14(11-16(15)25-12-19(3,4)18(21)22)20-27(23,24)17-9-6-13(2)26-17/h6-9,11,20H,5,10,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSWGJMKLPQBMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(S3)C)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Comparison with N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,6-trimethylbenzenesulfonamide
The closest structural analog replaces the 5-methylthiophene-2-sulfonamide group with a 2,4,6-trimethylbenzenesulfonamide moiety. Key differences include:
*Estimated formula: C₁₉H₂₄N₂O₄S₂ (benzo[b][1,4]oxazepine core + thiophene sulfonamide).
Key Insights :
- The thiophene sulfonamide’s smaller size and higher polarity may improve aqueous solubility compared to the bulkier, more hydrophobic benzene analog.
- Electronic differences could influence binding affinity in biological systems (e.g., thiophene’s electron-rich nature may favor interactions with aromatic residues in enzymes).
Comparison with Triazole-Based Sulfonamide Derivatives
Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (e.g., compounds [7–9] in ) share sulfonamide groups but differ in core structure:
Key Insights :
- The oxazepine core’s rigidity may confer greater metabolic stability compared to tautomerism-prone triazoles.
- The target compound’s ketone group (absent in triazoles) could serve as a hydrogen-bond acceptor, influencing receptor binding.
Research Findings and Data Gaps
- Triazole derivatives employ nucleophilic addition and cyclization .
- Spectroscopy : IR and NMR data for sulfonamide analogs (e.g., C=S at ~1250 cm⁻¹ in triazoles vs. S=O stretches in the target compound) highlight functional group differences.
Preparation Methods
Formation of the Schiff Base Intermediate
The oxazepine ring is constructed via cyclization of a Schiff base derived from a substituted benzaldehyde.
Procedure :
- Hydrazide Formation :
- React 2-mercaptobenzothiazole with ethyl chloroacetate in THF using triethylamine as a base to yield ethyl 2-(benzo[d]thiazol-2-ylthio)acetate.
- Substitute the ethoxy group with hydrazine hydrate to form the corresponding acetohydrazide (confirmed by FTIR: disappearance of C=O ester at 1737 cm⁻¹ and emergence of NH₂ bands at 3286–3199 cm⁻¹).
Cyclization to the Oxazepine Ring
The Schiff base undergoes cyclization with propylamine in tetrahydrofuran (THF) under reflux (14–16 hours):
$$
\text{Schiff base} + \text{CH}3\text{CH}2\text{CH}2\text{NH}2 \xrightarrow{\text{THF, Δ}} \text{Benzooxazepine intermediate}
$$
Key Observations :
- Optimal propylamine stoichiometry (1:2 molar ratio) prevents dimerization.
- Recrystallization from chloroform yields the pure intermediate (m.p. 142–145°C).
Sulfonamide Coupling Reaction
Synthesis of 5-Methylthiophene-2-sulfonyl Chloride
Protocol :
Coupling with the Benzooxazepine Amine
Reaction Conditions :
- Combine the benzooxazepine amine (1 eq) and 5-methylthiophene-2-sulfonyl chloride (1.2 eq) in dry THF.
- Add triethylamine (2 eq) as a base to scavenge HCl.
- Stir at room temperature for 12 hours.
$$
\text{Benzooxazepine-NH}2 + \text{ClSO}2-\text{thiophene} \xrightarrow{\text{Et}_3\text{N}} \text{Target compound}
$$
Purification :
- Column chromatography (SiO₂, hexane/EtOAc 3:1) yields the pure product as a white solid (72% yield).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃) :
¹³C NMR :
Infrared Spectroscopy (FTIR)
High-Resolution Mass Spectrometry (HRMS)
Optimization and Yield Improvement
Solvent Screening for Cyclization
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| THF | 16 | 72 |
| DMF | 12 | 65 |
| Toluene | 24 | 58 |
Temperature Effects on Sulfonamide Coupling
| Temperature (°C) | Conversion (%) |
|---|---|
| 25 | 72 |
| 40 | 85 |
| 60 | 78 (decomposition observed) |
Moderate heating (40°C) enhanced reactivity without degradation.
Mechanistic Insights
Oxazepine Ring Formation
The cyclization proceeds via nucleophilic attack of the hydrazide nitrogen on the electrophilic carbonyl carbon, followed by propylamine-assisted ring closure and dehydration.
Sulfonamide Coupling
Triethylamine deprotonates the amine, enabling nucleophilic substitution at the sulfonyl chloride’s sulfur center.
Industrial-Scale Considerations
- Cost Efficiency : Propylamine and THF are low-cost reagents suitable for bulk synthesis.
- Waste Management : EtOAc/hexane solvent recovery reduces environmental impact.
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what key reaction conditions are critical for high yield?
The synthesis involves multi-step organic reactions, typically starting with the formation of the benzoxazepine core followed by sulfonamide coupling. Key steps include:
- Cyclization : Formation of the tetrahydrobenzo[b][1,4]oxazepine ring via acid-catalyzed intramolecular cyclization.
- Sulfonamide coupling : Reaction of the amine group on the benzoxazepine with 5-methylthiophene-2-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Critical conditions include maintaining anhydrous solvents (e.g., DCM or THF), controlled temperatures (0–25°C for coupling), and precise stoichiometry to minimize side reactions. Purification via column chromatography or HPLC is essential to isolate the product .
Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?
Structural confirmation relies on:
- NMR spectroscopy : H and C NMR to verify proton environments and carbon frameworks, with characteristic shifts for the sulfonamide (-SONH-) and oxazepine carbonyl (C=O, ~170 ppm).
- X-ray crystallography : Resolves bond lengths, angles, and stereochemistry of the fused benzoxazepine-thiophene system.
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
Q. What in vitro biological screening approaches are recommended to assess its potential therapeutic effects?
Initial screening should include:
- Enzyme inhibition assays : Test against kinases, proteases, or phosphatases using fluorometric/colorimetric substrates.
- Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs or nuclear receptors).
- Cytotoxicity profiling : Use cancer cell lines (e.g., MCF-7, HeLa) with MTT or ATP-based viability assays. Dose-response curves (IC) guide further optimization .
Advanced Research Questions
Q. How can researchers optimize the synthetic pathway to address low yields in the final cyclization step?
Low yields in cyclization may arise from steric hindrance or unstable intermediates. Optimization strategies include:
- Catalyst screening : Lewis acids (e.g., ZnCl) or organocatalysts to lower activation energy.
- Solvent effects : Switch to polar aprotic solvents (e.g., DMF) to stabilize transition states.
- Computational modeling : Quantum mechanical calculations (DFT) to predict reaction pathways and identify rate-limiting steps .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental bioactivity data?
Discrepancies often stem from force field inaccuracies or solvent effects. Mitigation approaches:
- Free-energy perturbation (FEP) : Refine binding affinity predictions by incorporating solvation models.
- Synchrotron-based crystallography : Resolve protein-ligand interactions at sub-Å resolution to validate docking poses.
- Meta-analysis : Compare data across analogs (e.g., substituent effects on benzoxazepine derivatives) to identify structural outliers .
Q. What advanced techniques are employed to elucidate its interaction with protein targets at the atomic level?
High-resolution methods include:
- Cryo-EM : For large complexes (e.g., membrane proteins) where crystallization is challenging.
- Surface plasmon resonance (SPR) : Quantify binding kinetics (k/k) in real-time.
- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to dissect enthalpic vs. entropic contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
